3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid is a heterocyclic compound that contains a thiazinane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorophenyl and benzyl groups contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves the following steps:
Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and fluorophenyl halides, respectively.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imino group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, fluorophenyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo groups, while substitution reactions can introduce various functional groups on the aromatic rings.
Scientific Research Applications
3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The presence of the fluorophenyl and benzyl groups allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
- 3-Benzyl-2-(4-bromophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Uniqueness
The unique aspect of 3-Benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid lies in the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its chloro and bromo analogs. This can affect its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-13-6-8-14(9-7-13)20-18-21(11-12-4-2-1-3-5-12)16(22)10-15(25-18)17(23)24/h1-9,15H,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRQTCVWTXEJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386967 |
Source
|
Record name | 3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-52-5 |
Source
|
Record name | 3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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